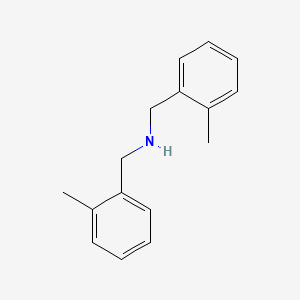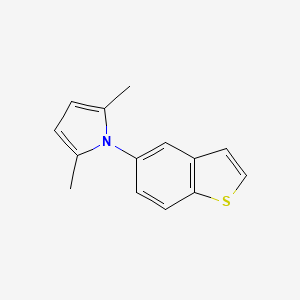
1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole is an organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-benzothiophen-5-yl isocyanate with suitable pyrrole derivatives under microwave irradiation has been reported to yield the desired compound efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable solid catalysts are often employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to interact with collapsin response mediator protein 2 (CRMP2), influencing the phosphorylation levels and affecting nociceptive signaling . This interaction highlights its potential in the development of novel therapeutic agents for pain relief and other conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzothiophen-5-yl isocyanate: A related compound with similar structural features but different functional groups.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives: These compounds share the benzothiophene core and have been studied for their biological activities.
Uniqueness
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole stands out due to its unique combination of the benzothiophene and pyrrole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H13NS |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H13NS/c1-10-3-4-11(2)15(10)13-5-6-14-12(9-13)7-8-16-14/h3-9H,1-2H3 |
Clé InChI |
LBHHJTQCONBZKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC3=C(C=C2)SC=C3)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
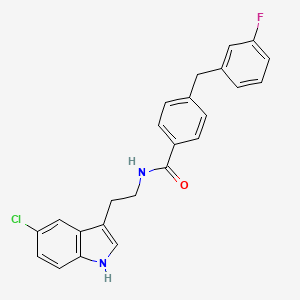

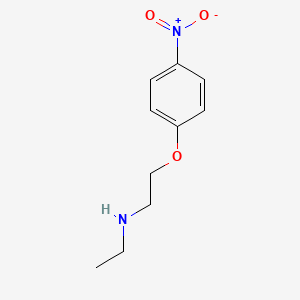
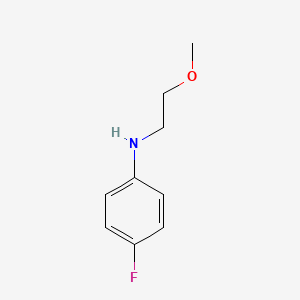
![2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8700578.png)
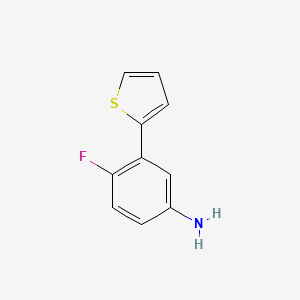
![4-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B8700582.png)
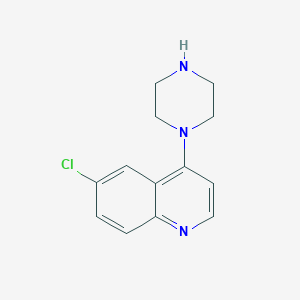
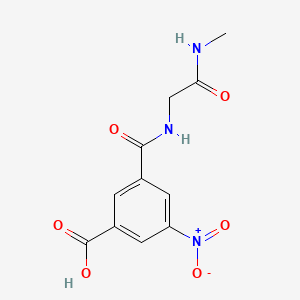

![Ethyl 2-{2-[(2-fluorophenyl)amino]acetamido}benzoate](/img/structure/B8700619.png)


